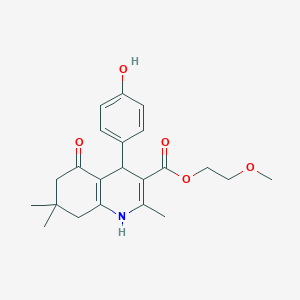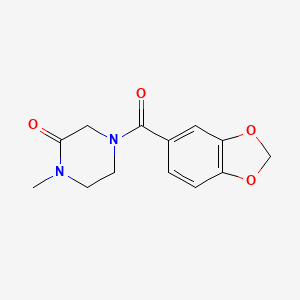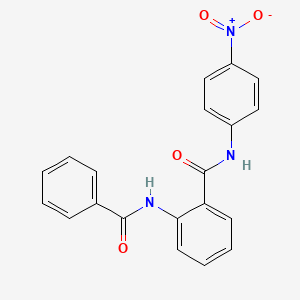![molecular formula C9H13ClN2O B5185396 9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride](/img/structure/B5185396.png)
9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride is a chemical compound with potential therapeutic applications. This compound belongs to the class of pyridopyrimidines and has been synthesized through several methods. It has been studied for its mechanism of action and biochemical and physiological effects in various scientific research studies.
科学研究应用
9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory, anti-tumor, and anti-viral activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
作用机制
The mechanism of action of 9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride involves the inhibition of certain enzymes and proteins involved in various cellular processes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride has been found to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce apoptosis in cancer cells and inhibit the replication of viruses. Additionally, it has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of using 9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride in lab experiments is its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-viral activities, which make it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been found to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
未来方向
There are several future directions for the research on 9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride. One direction is to further investigate its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Another direction is to optimize its synthesis method to produce higher yields of the compound. Additionally, further research is needed to determine its potential toxicity and side effects in vivo. Finally, research on its mechanism of action and interaction with other cellular processes may provide insights into its potential therapeutic applications.
合成方法
9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride has been synthesized through several methods. One of the most common methods involves the reaction of 2-amino-5-methylpyridine with ethyl acetoacetate in the presence of sodium ethoxide followed by cyclization with formic acid. Another method involves the reaction of 2-amino-5-methylpyridine with ethyl cyanoacetate in the presence of sodium ethoxide followed by cyclization with formic acid. These methods have been optimized to produce high yields of the compound.
属性
IUPAC Name |
9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-7-3-2-4-11-6-8(12)5-10-9(7)11;/h2-4,8,12H,5-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZFOMNUSBTXGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NCC(C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[5-(4-bromophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5185319.png)
![N-[2-(3-methoxyphenyl)ethyl]-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B5185329.png)

![3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5185342.png)
![N,N'-(sulfonyldi-4,1-phenylene)bis[4-(propionylamino)benzamide]](/img/structure/B5185355.png)

![3-chloro-N-(2-methoxyethyl)-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5185369.png)
![7-chloro-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5185371.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-3-isoxazolecarboxamide](/img/structure/B5185376.png)
![4-chloro-N-(2-(3,4-dimethoxyphenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5185388.png)


![3,3'-(1,4-piperazinediyl)bis[1-(4-ethoxyphenyl)-2,5-pyrrolidinedione]](/img/structure/B5185408.png)